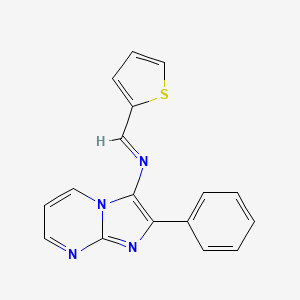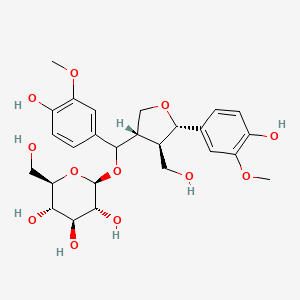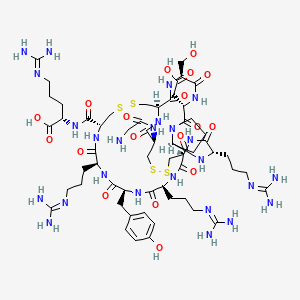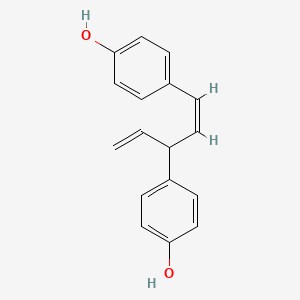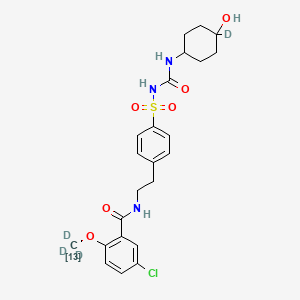
4-trans-Hydroxy glibenclamide-13C,d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-trans-Hydroxy glibenclamide-13C,d4 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of 4-trans-Hydroxy glibenclamide, which is a metabolite of glibenclamide, a well-known antidiabetic drug. The isotopic labeling makes it useful in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics .
Méthodes De Préparation
The synthesis of 4-trans-Hydroxy glibenclamide-13C,d4 involves the incorporation of carbon-13 and deuterium into the 4-trans-Hydroxy glibenclamide molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors and specific reaction conditions that ensure the incorporation of the isotopes. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
4-trans-Hydroxy glibenclamide-13C,d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-trans-Hydroxy glibenclamide-13C,d4 is widely used in scientific research, including:
Chemistry: It is used as a tracer in studies of chemical reactions and mechanisms.
Biology: It is used to study the metabolism and pharmacokinetics of glibenclamide and its metabolites.
Medicine: It is used in the development of new antidiabetic drugs and in the study of drug interactions.
Industry: It is used in the quality control and validation of pharmaceutical products
Mécanisme D'action
The mechanism of action of 4-trans-Hydroxy glibenclamide-13C,d4 is similar to that of glibenclamide. It inhibits ATP-sensitive potassium channels, leading to the depolarization of pancreatic beta cells and the subsequent release of insulin. This action helps to lower blood glucose levels. The isotopic labeling allows for detailed studies of the drug’s pharmacokinetics and metabolism .
Comparaison Avec Des Composés Similaires
4-trans-Hydroxy glibenclamide-13C,d4 is unique due to its isotopic labeling, which makes it particularly useful in research applications. Similar compounds include:
4-trans-Hydroxy glibenclamide: The non-labeled version of the compound.
4-trans-Hydroxy glibenclamide-d5: Labeled with deuterium only.
Glibenclamide: The parent compound, used as an antidiabetic drug .
Propriétés
Formule moléculaire |
C23H28ClN3O6S |
|---|---|
Poids moléculaire |
515.0 g/mol |
Nom IUPAC |
5-chloro-N-[2-[4-[(4-deuterio-4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3,18D |
Clé InChI |
IUWSGCQEWOOQDN-DVTZPOFQSA-N |
SMILES isomérique |
[2H]C1(CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)O[13C]([2H])([2H])[2H])O |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


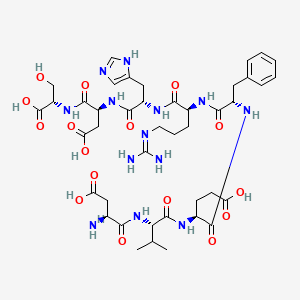
![5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B12373359.png)
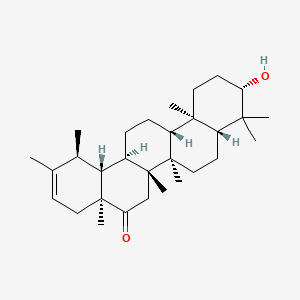
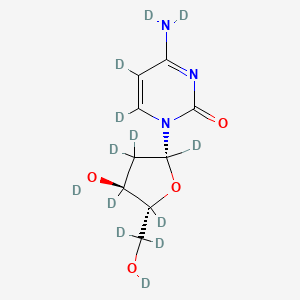
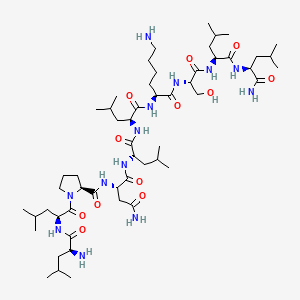
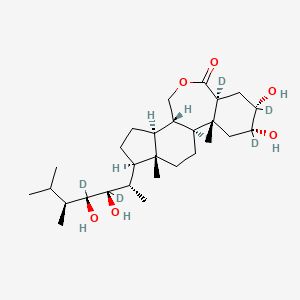
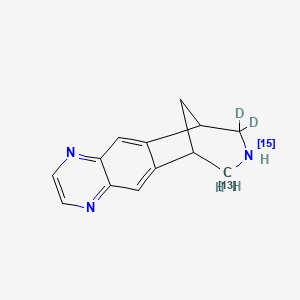
![(19S)-10,19-diethyl-6-fluoro-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12373400.png)
